3-(2-Pyridin-2-ylethoxy)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-pyridin-2-ylethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-11-4-3-6-13(10-11)16-9-7-12-5-1-2-8-15-12/h1-6,8,10H,7,9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHXSWXYAZSCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCOC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Context and Significance Within Pyridine Aniline Hybrids
The structure of 3-(2-Pyridin-2-ylethoxy)aniline is characterized by the integration of a pyridine (B92270) ring and an aniline (B41778) moiety, connected by an ethoxy linker. This hybrid structure is of significant interest in medicinal chemistry. nih.govnih.gov The pyridine ring, a nitrogen-containing heterocycle, is a common feature in numerous FDA-approved drugs and is known to enhance the pharmacokinetic properties of molecules by participating in hydrogen bonding and π–π stacking interactions with biological targets. nih.govnih.gov The aniline component provides a versatile scaffold that can be readily modified.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.26 g/mol |
| CAS Number | 1049791-12-9 |
Note: Data for this table is compiled from general chemical information and may not be from a specific research study.
Research Landscape and Thematic Areas for 3 2 Pyridin 2 Ylethoxy Aniline
Established Synthetic Pathways to this compound
The synthesis of this compound is typically achieved through robust, well-documented reactions that can be categorized into multi-step linear sequences or more flexible convergent strategies.
Multi-Step Approaches from Readily Available Precursors
A prevalent and logical multi-step synthesis for this compound involves building the molecule in a linear fashion from simple, commercially available starting materials. A common pathway begins with the formation of the ether linkage, followed by the generation of the aniline functional group.
One established route utilizes the Williamson ether synthesis. wikipedia.orgchem-station.com This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). In this context, the synthesis would proceed as follows:
Preparation of the Pyridine Precursor : The synthesis starts with a suitable pyridine derivative, such as 2-(2-hydroxyethyl)pyridine (B196109). This alcohol is converted into a more reactive electrophile, 2-(2-chloroethyl)pyridine (B91823), by treatment with a chlorinating agent like thionyl chloride. prepchem.com
Ether Formation : The sodium salt of 3-nitrophenol (B1666305) (a readily available precursor for 3-aminophenol) is prepared by reacting it with a strong base like sodium hydride. This alkoxide then reacts with 2-(2-chloroethyl)pyridine in an SN2 reaction to form 2-(2-(3-nitrophenoxy)ethyl)pyridine.
Reduction of the Nitro Group : In the final step, the nitro group of the intermediate is reduced to an amine. This transformation is commonly achieved using standard reducing agents such as hydrogen gas with a palladium catalyst (Pd/C), or tin(II) chloride in hydrochloric acid, to yield the target compound, this compound.
This linear approach is advantageous due to its reliance on well-understood and high-yielding reactions.
Catalytic Approaches in the Formation of the Core Scaffold
Modern synthetic chemistry heavily relies on catalytic methods to form C-N and C-O bonds efficiently and under mild conditions. These approaches are central to creating the ether and amine functionalities within the this compound structure.
Palladium-Catalyzed C-N and C-O Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds.
Buchwald-Hartwig Amination : This reaction is a cornerstone of modern C-N bond formation, coupling amines with aryl halides or triflates. wikipedia.orgacsgcipr.orglibretexts.org In a potential synthesis of the target molecule, an appropriately substituted aryl halide, such as 1-bromo-3-(2-pyridin-2-ylethoxy)benzene, could be coupled with an ammonia (B1221849) equivalent using a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos) to form the aniline moiety. nih.govchemspider.com The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the product. wikipedia.org
Ullmann Condensation : Historically, the Ullmann reaction, which uses copper catalysts, was a primary method for forming C-O and C-N bonds. wikipedia.orgbyjus.com Modern variations, sometimes using palladium or improved copper/ligand systems, allow for the coupling of phenols and aryl halides to form diaryl ethers under milder conditions than the harsh temperatures traditionally required. organic-chemistry.orgnih.gov This could be applied to couple 3-aminophenol (B1664112) with a 2-halo-pyridine derivative, although controlling selectivity and preventing N-arylation of the aniline can be a challenge.
Applications of Reductive Amination in Precursor Synthesis
Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.org This reaction involves the condensation of a carbonyl with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
While not typically used for the final C-N bond formation on the aromatic ring, reductive amination is crucial for synthesizing precursors. For example, a precursor containing an aldehyde, such as 2-(3-formylphenoxy)ethyl-pyridine, could be subjected to reductive amination with ammonia. The reaction is often carried out using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which reduces the iminium ion intermediate much faster than the starting aldehyde. masterorganicchemistry.comharvard.edu This strategy offers a reliable way to introduce amine functionalities into complex molecules during a synthetic sequence. frontiersin.orgorganic-chemistry.org
| Catalytic Method | Bond Formed | Key Reagents | Application Example | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl C-N | Pd Catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Base | Coupling an aryl halide with an amine source. | wikipedia.org, acsgcipr.org, libretexts.org |
| Ullmann Condensation | Aryl C-O / Aryl C-N | Cu Catalyst (e.g., CuI), Ligand, Base | Coupling a phenol (B47542) with an aryl halide. | wikipedia.org, byjus.com, organic-chemistry.org |
| Reductive Amination | Alkyl C-N | Carbonyl, Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Synthesis of amine-containing precursors. | wikipedia.org, harvard.edu, masterorganicchemistry.com |
Regioselective Synthesis and Isomer Control in Related Analogues
The synthesis of this compound, as opposed to its ortho or para isomers, necessitates precise control over the position of the functional groups on both the aniline and pyridine rings.
For the aniline precursor, regioselectivity is governed by the directing effects of the substituents on the aromatic ring. In the case of 3-aminophenol or 3-nitrophenol, the hydroxyl and nitro/amino groups direct incoming electrophiles to specific positions, but for the ether synthesis, the starting regiochemistry of the phenol is key. The meta-substitution pattern is locked in by starting with a 3-substituted phenol.
For the pyridine ring, achieving the correct substitution pattern can be more complex. The electronic nature of the pyridine ring and any existing substituents dictate the reactivity towards nucleophilic or electrophilic substitution. For instance, the synthesis of a precursor like 2-chloro-3-aminopyridine requires specific, controlled chlorination methods to avoid the formation of other isomers. google.comgoogle.com The development of regioselective C-H functionalization reactions, often guided by catalysts, has also provided new ways to precisely install functional groups on heterocyclic rings, minimizing the need for multi-step routes that rely on classical directing group effects. nih.govnih.gov
Green Chemistry Considerations in this compound Synthesis
The development of sustainable synthetic routes for pharmacologically relevant molecules is a central focus of modern medicinal and process chemistry. For a compound such as this compound, the principles of green chemistry can be applied to various stages of its synthesis, from the preparation of its key precursors to the final etherification step that joins the pyridine and aniline moieties. The primary synthetic strategy for this target molecule involves the formation of an ether linkage between 2-(2-hydroxyethyl)pyridine and 3-aminophenol, or their respective derivatives. Green chemistry considerations, therefore, address the efficiency, environmental impact, and safety of the synthetic methods for these precursors and the subsequent coupling reaction.
Key areas for green improvements include the use of efficient and recyclable catalysts, minimizing the use of hazardous solvents and reagents, improving atom economy, and reducing energy consumption. The adoption of such methodologies not only mitigates environmental impact but also often leads to more cost-effective and scalable industrial processes.
Greener Synthesis of Precursors
2-(2-Hydroxyethyl)pyridine: This precursor is typically synthesized from 2-picoline (2-methylpyridine) and formaldehyde. A patented method describes a process with a high single-pass conversion rate of up to 45%. google.com This reaction is carried out in a dimethylformamide (DMF) solvent, which, while effective, is considered a substance of very high concern (SVHC) under REACH regulations due to its reproductive toxicity. A key green chemistry objective is to replace such hazardous solvents with more benign alternatives. Potential greener solvents could include water, supercritical CO2, or bio-derived solvents like Cyrene.
Furthermore, the synthesis utilizes an acid catalyst. While the patent mentions organic acids like oxalic acid and acetic acid, exploring solid acid catalysts could offer significant environmental benefits. google.com Heterogeneous catalysts, such as zeolites or acidic resins, can be easily separated from the reaction mixture and recycled, reducing waste and simplifying product purification. numberanalytics.comresearchgate.net
The table below summarizes a comparison of synthetic methods for the precursors, highlighting green chemistry aspects.
| Precursor | Traditional Method | Greener Alternative | Green Chemistry Advantages |
| 2-(2-Hydroxyethyl)pyridine | Reaction of 2-picoline and paraformaldehyde in DMF solvent. google.com | Catalytic reaction using solid acid catalysts in a benign solvent (e.g., water, Cyrene). | - Avoids hazardous solvents- Catalyst is recyclable, reducing waste- Potentially lower energy consumption |
| 3-Aminophenol | Fusion of metanilic acid with NaOH or ammonolysis of resorcinol (B1680541) at high T/P. prepchem.comgoogle.com | Catalytic dehydrogenation of 3-amino-2-cyclohexene-1-one using a Pd catalyst. google.comgoogle.com | - Higher atom economy- Milder reaction conditions- Reduced energy requirements- Catalytic vs. stoichiometric reagents |
Eco-Friendly Etherification Strategies
The final step in constructing this compound is the etherification reaction. Classic methods like the Williamson ether synthesis typically require stoichiometric amounts of strong bases and are often carried out in polar aprotic solvents, leading to significant salt waste. Modern catalytic approaches offer a much greener alternative.
Transition-metal-catalyzed etherification reactions have been developed to circumvent the shortcomings of traditional methods. acs.org Iron, an abundant and non-toxic metal, has emerged as a promising catalyst for such transformations. Iron(III)-catalyzed direct etherification of alcohols allows for the synthesis of unsymmetrical ethers directly from two different alcohols under milder conditions than traditional methods. acs.org Applying this to the synthesis of the target molecule would involve the direct coupling of 2-(2-hydroxyethyl)pyridine and 3-aminophenol. This approach offers high atom economy as the only byproduct is water.
Another green strategy is the use of photocatalysis or electrocatalysis. numberanalytics.com These methods can facilitate reactions under mild conditions, often at room temperature, using light or electricity as the driving force, thereby reducing the energy demands of the process. numberanalytics.com
The table below outlines various etherification strategies with a focus on their environmental impact.
| Etherification Method | Description | Green Chemistry Considerations |
| Williamson Ether Synthesis | Reaction of an alkoxide with a primary alkyl halide. | - Generates stoichiometric salt waste- Often requires hazardous solvents- Low atom economy |
| Mitsunobu Reaction | Couples an alcohol and a nucleophile using triphenylphosphine (B44618) and an azodicarboxylate. | - Generates stoichiometric amounts of phosphine oxide and hydrazine (B178648) byproducts- Poor atom economy |
| Iron-Catalyzed Dehydrative Coupling | Direct coupling of two different alcohols (e.g., 2-(2-hydroxyethyl)pyridine and 3-aminophenol) using an iron catalyst. acs.org | - High atom economy (water is the only byproduct)- Uses an inexpensive and non-toxic catalyst- Milder reaction conditions |
| Solvent-Free/Microwave-Assisted Synthesis | Reactions conducted without a solvent, often accelerated by microwave irradiation. wordpress.comnih.govmdpi.com | - Eliminates solvent waste- Drastically reduces reaction times- Improves energy efficiency |
Chemical Transformations and Derivatization Chemistry of 3 2 Pyridin 2 Ylethoxy Aniline
Reactivity of the Aniline (B41778) Moiety
The aniline portion of the molecule is a primary aromatic amine, which is a versatile functional group for a variety of chemical transformations. The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, and it can also undergo reactions at the nitrogen atom.
Electrophilic Aromatic Substitution Reactions on the Aniline Ring
The amino group of the aniline ring strongly activates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the positions ortho and para to the amino group. In the case of 3-(2-Pyridin-2-ylethoxy)aniline, the positions C2, C4, and C6 of the aniline ring are activated. Steric hindrance from the adjacent ethoxy-pyridine substituent at C3 may influence the regioselectivity of these reactions, potentially favoring substitution at the C4 and C6 positions.
Common electrophilic aromatic substitution reactions applicable to the aniline ring include halogenation, nitration, and sulfonation.
| Reaction | Reagents | Expected Major Products |
| Bromination | Br₂/CH₃COOH | 4-Bromo-3-(2-pyridin-2-ylethoxy)aniline and 6-Bromo-3-(2-pyridin-2-ylethoxy)aniline |
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-(2-pyridin-2-ylethoxy)aniline and 2-Nitro-3-(2-pyridin-2-ylethoxy)aniline |
| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-(2-pyridin-2-ylethoxy)benzenesulfonic acid |
Amide and Urea (B33335) Formation from the Amino Group
The primary amino group of this compound is nucleophilic and readily reacts with acylating agents such as acid chlorides, anhydrides, and isocyanates to form the corresponding amides and ureas. These reactions are typically high-yielding and can be used to introduce a wide variety of substituents.
Amide Formation:
Reaction with an acid chloride, for instance, would proceed as follows:
Urea Formation:
Reaction with an isocyanate would yield a urea derivative:
| Reagent Type | Example Reagent | Product Type |
| Acid Chloride | Acetyl chloride | N-(3-(2-(pyridin-2-yl)ethoxy)phenyl)acetamide |
| Acid Anhydride | Acetic anhydride | N-(3-(2-(pyridin-2-yl)ethoxy)phenyl)acetamide |
| Isocyanate | Phenyl isocyanate | 1-(3-(2-(pyridin-2-yl)ethoxy)phenyl)-3-phenylurea |
Diazotization and Subsequent Transformations
The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. Diazonium salts are highly versatile intermediates that can be transformed into a wide range of functional groups.
The general diazotization reaction is:
These diazonium salts can then undergo various Sandmeyer and related reactions to introduce functionalities that are otherwise difficult to install directly on the aromatic ring.
| Reaction | Reagents | Product Functional Group |
| Sandmeyer | CuCl/HCl | -Cl |
| Sandmeyer | CuBr/HBr | -Br |
| Sandmeyer | CuCN/KCN | -CN |
| Schiemann | HBF₄, heat | -F |
| Iodination | KI | -I |
| Hydroxylation | H₂O, heat | -OH |
Chemical Modifications of the Pyridine (B92270) Ring System
The pyridine ring is an electron-deficient heterocycle, which makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). However, it can undergo other characteristic reactions.
Oxidation Reactions (e.g., N-oxidation)
The nitrogen atom of the pyridine ring is susceptible to oxidation, most commonly forming a pyridine-N-oxide. This transformation is typically achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
The formation of the N-oxide has a significant impact on the reactivity of the pyridine ring. It activates the ring towards electrophilic substitution at the 4-position and also facilitates nucleophilic substitution at the 2- and 6-positions.
| Oxidizing Agent | Typical Conditions | Product |
| m-CPBA | CH₂Cl₂, rt | 2-(2-(3-Aminophenoxy)ethyl)pyridine 1-oxide |
| H₂O₂/CH₃COOH | 70-80 °C | 2-(2-(3-Aminophenoxy)ethyl)pyridine 1-oxide |
Substitution and Functionalization of the Pyridine Nucleus
Direct electrophilic substitution on the pyridine ring of this compound would be challenging due to the deactivating effect of the nitrogen atom. Any such reaction would be expected to occur at the 3- and 5-positions of the pyridine ring.
However, functionalization is more readily achieved on the corresponding pyridine-N-oxide. The N-oxide can undergo nitration, for example, primarily at the 4-position. Subsequent removal of the N-oxide oxygen, often with PCl₃ or H₂, would yield the substituted pyridine.
Another important reaction is the Chichibabin reaction, which involves the amination of the pyridine ring, typically at the 2- and 6-positions, using sodium amide (NaNH₂). The presence of the ethoxy aniline substituent at the 2-position of the pyridine ring would likely direct amination to the 6-position.
| Reaction Type | Reagents | Expected Product on Pyridine-N-oxide |
| Nitration | HNO₃/H₂SO₄ | 2-(2-(3-Aminophenoxy)ethyl)-4-nitropyridine 1-oxide |
| Chlorination | POCl₃ | 2-Chloro-6-(2-(3-aminophenoxy)ethyl)pyridine |
Reactions Involving the Ethoxy Linker
The ethoxy linker in this compound serves as a flexible bridge between the aniline and pyridine moieties. While often retained in final structures, this linker can be subject to specific chemical transformations.
The formation of the ether bond in this compound is a key step in its synthesis. This is typically achieved through a Williamson ether synthesis, a well-established method for preparing ethers. In this reaction, the sodium salt of 3-aminophenol (B1664112) is reacted with a 2-(2-haloethyl)pyridine, such as 2-(2-bromoethyl)pyridine (B1590421) or 2-(2-chloroethyl)pyridine (B91823). The phenoxide acts as a nucleophile, displacing the halide to form the desired ether linkage.
Conversely, the cleavage of the ether bond in aryl alkyl ethers like this compound can be accomplished under harsh acidic conditions. libretexts.orgmasterorganicchemistry.com Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly employed for this purpose. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.orgmasterorganicchemistry.comyoutube.com Due to the stability of the sp²-hybridized C-O bond of the phenyl ring, cleavage will selectively occur at the alkyl C-O bond, yielding 3-aminophenol and the corresponding 2-(2-haloethyl)pyridine. libretexts.orgyoutube.com Lewis acids, such as boron tribromide (BBr₃), also effectively cleave ethers. masterorganicchemistry.com
Table 1: Ether Bond Formation and Cleavage Reactions
| Reaction Type | Reagents | Products | Notes |
|---|---|---|---|
| Formation (Williamson Ether Synthesis) | 3-Aminophenol, NaH, 2-(2-Bromoethyl)pyridine | This compound | A common synthetic route. |
| Cleavage | Excess HI or HBr | 3-Aminophenol, 2-(2-Iodoethyl)pyridine or 2-(2-Bromoethyl)pyridine | Requires strong acid conditions. libretexts.orgmasterorganicchemistry.comyoutube.com |
The introduction of functional groups or stereocenters into the ethoxy linker of this compound is a less commonly reported transformation. However, analogous reactions on similar structures suggest potential synthetic routes. For instance, the development of chiral ligands or pharmacologically active molecules often necessitates the presence of stereocenters.
Hypothetically, the synthesis could be adapted to introduce a stereocenter by starting with a chiral 2-(1-haloethyl)pyridine or a chiral 1-(pyridin-2-yl)ethane-1,2-diol derivative. Subsequent functional group interconversions on the linker could also be envisioned, although such modifications might be more synthetically challenging than de novo synthesis with a pre-functionalized linker. Research into the synthesis of chiral non-racemic 2-arylpyrrolines and optically pure bifunctionalized heterohelicenes highlights methods for introducing stereocenters in related heterocyclic systems.
Construction of Higher-Order Molecular Architectures from this compound
The bifunctional nature of this compound, possessing both a nucleophilic aniline and a pyridine ring capable of participating in various reactions, makes it a valuable precursor for constructing more complex molecular frameworks.
The aniline and pyridine moieties of this compound can be utilized in intramolecular cyclization reactions to generate fused heterocyclic systems. For example, the amino group can be acylated and then subjected to conditions that promote cyclization onto the pyridine ring, or vice versa. While specific examples for this compound are not extensively documented in readily available literature, analogous cyclization strategies are prevalent in heterocyclic chemistry. For instance, the synthesis of quinazolinone derivatives from N-(2-(pyridin-2-yl)phenyl)benzamide demonstrates the potential for such intramolecular reactions. rsc.org Furthermore, various cyclization reactions involving pyridinium (B92312) 1,4-zwitterions have been reported to form diverse heterocyclic products, indicating the versatility of the pyridine nucleus in such transformations. nih.gov
Table 2: Potential Cyclization Strategies
| Cyclization Type | Potential Reactants/Conditions | Resulting Heterocycle |
|---|---|---|
| Pictet-Spengler type | Aldehyde, Acid catalyst | Fused tetrahydroisoquinoline-like structure |
| Bischler-Napieralski type | Acyl derivative, Dehydrating agent (e.g., POCl₃) | Fused dihydroisoquinoline-like structure |
The pyridine and aniline functionalities of this compound are well-suited for participating in the formation of macrocycles and supramolecular assemblies. The pyridine nitrogen can act as a ligand for metal ions, while the aniline can be derivatized to introduce other coordinating groups or reactive sites for macrocyclization.
For example, reaction with a dicarboxylic acid chloride under high dilution conditions could lead to the formation of a macrocyclic diamide. The resulting macrocycle would possess two pyridine units and two phenyl groups, capable of further coordination or host-guest interactions. The study of supramolecular assembly of platinum(II) complexes with 2,6-bis(N-alkylbenzimidazol-2'-yl)pyridine ligands demonstrates how pyridine-containing molecules can form ordered structures through metal coordination and π-π stacking interactions. nih.gov Similarly, the formation of a 3D supramolecular structure from an Au(III) complex of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyridine showcases the role of noncovalent interactions in building complex architectures from pyridine-based ligands. researchgate.net
Computational and Theoretical Studies on 3 2 Pyridin 2 Ylethoxy Aniline
Electronic Structure and Reactivity Profiling via Quantum Chemistry
Quantum chemistry methods are fundamental to characterizing the electronic properties and predicting the chemical reactivity of 3-(2-Pyridin-2-ylethoxy)aniline. These in silico approaches allow for a detailed examination of the molecule's electron distribution, orbital energies, and reactivity patterns.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For derivatives and related heterocyclic compounds, DFT calculations, often utilizing basis sets like B3LYP/6-311++G, are employed to determine optimized molecular geometries and a range of electronic properties. Theoretical studies on similar pyridine (B92270) derivatives have demonstrated the utility of DFT in establishing the geometry of the compounds. Such analyses provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its constituent atoms.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap generally implies higher chemical reactivity and lower stability.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include:
Electronegativity (χ): Measures the molecule's ability to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive.
Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.
These parameters are instrumental in predicting how this compound might behave in chemical reactions. For instance, a study on an imidazole (B134444) derivative calculated the chemical hardness to be 2.2449 eV, indicating high stability. The analysis of these descriptors within the framework of DFT provides a comprehensive reactivity profile.
Table 1: Global Reactivity Descriptors This table would typically present the calculated values for the descriptors mentioned above for this compound.
| Descriptor | Formula | Typical Value Range | Significance |
| HOMO Energy (EHOMO) | - | -5 to -7 eV | Electron-donating ability |
| LUMO Energy (ELUMO) | - | -1 to -3 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3 to 7 eV | Reactivity and Stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2 to 5 eV | Electron-attracting tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1 to 4 eV | Resistance to deformation |
| Chemical Softness (S) | 1/η | 0.25 to 1 eV-1 | Polarizability and Reactivity |
| Electrophilicity Index (ω) | χ2/(2η) | 0.5 to 3 eV | Electrophilic character |
Note: The values in this table are illustrative and would be populated with specific data from DFT calculations for the target compound.
Conformational Landscapes and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its conformational preferences. Computational methods can explore the potential energy surface to identify stable conformers. For related benzoxazinone (B8607429) derivatives, conformational analysis has been performed using various software tools to identify the most representative conformers for interaction modeling.
Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. MD studies simulate the movement of atoms and molecules, allowing for the examination of conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent or a biological receptor.
Structure-Activity Relationship (SAR) Insights and Molecular Modeling
Understanding the relationship between the structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. Computational modeling plays a vital role in elucidating these Structure-Activity Relationships (SAR).
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors (physicochemical, topological, or 3D properties) to predict the activity of new, unsynthesized compounds. For a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, a non-linear QSAR model was developed that showed excellent predictive performance for their anti-cancer activity. Similarly, 2D and 3D-QSAR models for various pyridine-containing compounds have been successfully built to guide the design of new inhibitors or active agents. A robust QSAR model for analogues of this compound would be invaluable for optimizing its structure to enhance a desired biological effect.
Table 2: Key QSAR Model Statistical Parameters This table outlines the statistical metrics used to validate the reliability and predictive power of a QSAR model.
| Parameter | Description | Acceptable Value |
| R² | Coefficient of determination for the training set. | > 0.6 |
| Q² | Cross-validated correlation coefficient (Leave-One-Out). | > 0.5 |
| R²_pred | Predictive R² for the external test set. | > 0.6 |
| SEE | Standard Error of Estimate. | Low value desired |
| F-value | Fisher's F-test statistic. | High value desired |
Source:
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding affinity and interaction patterns of potential drug candidates. Studies on related pyridine derivatives have used docking to build binding models into the active sites of target proteins, such as human neutrophil elastase. Docking simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For this compound or its analogues, docking could predict binding modes to various therapeutic targets, providing a rationale for its observed biological activities and guiding further structural modifications to improve potency and selectivity.
Mechanistic Investigations of Reactions Involving this compound through Computational Methods
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and activation energies that are often difficult to obtain through experimental means alone. For this compound, several types of reactions could be computationally investigated, with a particular focus on the reactivity of the ether linkage and the aniline (B41778) and pyridine moieties.
One relevant area of investigation is the cleavage of the ether bond. Ethers can be cleaved under strongly acidic conditions, and the mechanism of this cleavage (SN1 or SN2) can be computationally modeled. Density Functional Theory (DFT) is a common method used for such studies. By calculating the potential energy surface of the reaction, chemists can identify the lowest energy pathway and thus the most likely mechanism. For instance, the protonation of the ether oxygen would be the initial step, followed by either a nucleophilic attack on one of the adjacent carbon atoms (an SN2-type mechanism) or the formation of a carbocation intermediate (an SN1-type mechanism).
A computational study on the pyrolytic elimination of ethoxyquinolines, which also contain a pyridine-like ring and an ether linkage, demonstrated the use of DFT to explore reaction pathways. nih.gov This study identified transition states for the unimolecular decomposition of these compounds, providing detailed information on the bond-breaking and bond-forming processes. nih.gov
Another example is the computational investigation of the nucleophilic aromatic substitution (SNAr) reaction of 2-ethoxy-3,5-dinitropyridine (B100253) with piperidine. researchgate.net This study utilized DFT calculations to model the reaction pathways, identify transition states, and calculate activation energies. researchgate.net The results provided a comprehensive understanding of the reactivity of the pyridine ether system. researchgate.net
Furthermore, computational methods can be employed to study reactions involving the aniline part of the molecule. For example, a study on the reaction of 4-methyl aniline with hydroxyl radicals used high-level computational methods to determine the reaction mechanism and kinetics. mdpi.com
Table 2: General Steps in a Computational Investigation of a Reaction Mechanism
| Step | Description | Common Computational Methods |
| 1. Geometry Optimization | The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2) |
| 2. Frequency Calculation | Vibrational frequencies are calculated to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). | DFT, MP2 |
| 3. Transition State Search | The structure and energy of the transition state connecting reactants and products are located. | Synchronous Transit-Guided Quasi-Newton (STQN), Berny optimization |
| 4. Intrinsic Reaction Coordinate (IRC) Calculation | The reaction pathway leading from the transition state to the reactants and products is traced to confirm the connection. | IRC calculations |
| 5. Energy Profile Construction | The relative energies of all species along the reaction coordinate are plotted to create a potential energy surface and determine activation barriers. | Single-point energy calculations with higher-level methods (e.g., Coupled Cluster) |
By applying these computational approaches, a detailed and predictive understanding of the chemical behavior of this compound can be achieved, guiding its potential synthesis, modification, and application in various fields of chemical science.
Advanced Analytical and Spectroscopic Characterization of 3 2 Pyridin 2 Ylethoxy Aniline
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-(2-Pyridin-2-ylethoxy)aniline, the spectrum is expected to show distinct signals for the protons on the aniline (B41778) ring, the pyridine (B92270) ring, and the ethoxy bridge.
Aniline Ring Protons: The three aromatic protons on the meta-substituted aniline ring would appear as complex multiplets, likely in the range of 6.2-7.2 ppm.
Pyridine Ring Protons: The four protons on the pyridine ring would be observed further downfield, typically between 7.1 and 8.6 ppm, due to the electron-withdrawing nature of the nitrogen atom. The proton adjacent to the nitrogen (at C6) would be the most deshielded.
Ethoxy Bridge Protons: The two methylene (B1212753) (-CH₂-) groups of the ethoxy linker would appear as distinct triplets around 3.2 ppm (for the -CH₂- attached to the pyridine) and 4.3 ppm (for the -O-CH₂- attached to the aniline ring).
Amine Protons: The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show 13 distinct signals, corresponding to the 11 aromatic carbons and the 2 aliphatic carbons of the ethoxy chain.
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.
COSY would show correlations between adjacent protons, for instance, confirming the coupling between the two methylene groups in the ethoxy chain and between adjacent protons on the aromatic rings.
HMBC would reveal correlations between protons and carbons that are two or three bonds apart, which is essential for confirming the connection of the ethoxy bridge to both the pyridine and aniline rings. For example, a correlation between the protons of the -O-CH₂- group and the aniline carbon at the 3-position would confirm the ether linkage.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on standard chemical shift ranges for the constituent functional groups. Actual experimental values may vary.
| ¹H NMR Predictions | ¹³C NMR Predictions | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| Aniline-H2, H4, H5, H6 | 6.2 - 7.2 | m | Aniline-C1 (C-NH₂) | ~147 |
| Pyridine-H3, H4, H5 | 7.1 - 7.7 | m | Aniline-C3 (C-O) | ~158 |
| Pyridine-H6 | ~8.5 | d | Aniline-C2, C4, C5, C6 | 105 - 130 |
| Py-CH₂- | ~3.2 | t | Pyridine-C2 | ~159 |
| -O-CH₂- | ~4.3 | t | Pyridine-C3, C4, C5, C6 | 121 - 149 |
| -NH₂ | variable | br s | Py-CH₂- | ~38 |
| -O-CH₂- | ~66 |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a vital technique for determining the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it allows for the calculation of a unique molecular formula.
For this compound (C₁₃H₁₄N₂O), the exact monoisotopic mass can be calculated. An HRMS experiment, typically using electrospray ionization (ESI), would be expected to show a prominent protonated molecular ion [M+H]⁺. The high resolution of the measurement distinguishes the target compound from other molecules with the same nominal mass but different elemental compositions. mdpi.com
Tandem mass spectrometry (MS/MS) experiments would involve fragmentation of the parent ion, providing further structural confirmation. Key expected fragmentations for this compound would include cleavage of the ether bond, leading to fragments corresponding to the pyridinylethoxy and aminophenoxy moieties.
Table 2: Predicted HRMS Data for this compound
| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₃H₁₄N₂O | [M+H]⁺ | 215.1179 |
| [M+Na]⁺ | 237.0998 |
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum is obtained by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Key characteristic absorption bands expected for this compound would confirm the presence of its main functional groups. cuni.czresearchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman would be effective in identifying the vibrations of the aromatic rings and the C-C backbone of the ethoxy chain. cuni.czresearchgate.net
Table 3: Predicted Vibrational Spectroscopy Bands for this compound This table presents expected frequency ranges for key functional groups. urfu.ru
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | FT-IR |
| Aromatic C-H Stretch | Aniline & Pyridine Rings | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | Ethoxy Chain (-CH₂-) | 2850 - 2960 | FT-IR, Raman |
| C=N and C=C Stretch | Pyridine & Aniline Rings | 1450 - 1620 | FT-IR, Raman |
| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1200 - 1275 | FT-IR |
| C-N Stretch | Aryl Amine | 1250 - 1360 | FT-IR |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule and are used to characterize its chromophores and fluorophores.
UV-Vis Spectroscopy: The UV-Vis spectrum arises from the absorption of UV or visible light, which promotes electrons to higher energy orbitals. This compound contains two primary chromophores: the aniline ring and the pyridine ring. The spectrum would be expected to show strong absorption bands corresponding to π→π* transitions within these aromatic systems, likely in the range of 250-350 nm. researchgate.net
Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. Many aromatic compounds, particularly those with electron-donating groups like an amino group, are fluorescent. It is plausible that this compound would exhibit fluorescence. An experimental study would involve recording an emission spectrum after exciting the molecule at its absorption maximum (λ_max). The resulting Stokes shift (the difference between the absorption and emission maxima) and quantum yield would be key parameters to characterize its fluorescent properties. Studies on similar pyridine derivatives have shown that they can be effective blue emitters. nih.govthermofisher.com
Chromatographic Methodologies for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the premier technique for assessing the purity and quantifying the amount of a compound in a mixture. Developing a robust HPLC method for this compound would be a critical step in its characterization.
A typical approach would involve reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar.
Column: A C18 column is a standard choice for separating moderately polar organic compounds.
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be developed. The gradient would be optimized to ensure good resolution between the main compound peak and any potential impurities.
Detector: A UV detector would be highly effective, set to a wavelength where the compound exhibits strong absorbance (one of its λ_max values determined by UV-Vis spectroscopy).
Validation: Once developed, the method would be validated according to established guidelines (e.g., ICH) for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is reliable for its intended purpose.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. For a compound with a relatively high boiling point and polarity like this compound, direct GC analysis can be challenging. The primary approach involves the creation of more volatile derivatives to facilitate its transition into the gas phase for analysis.
The amino group (-NH₂) on the aniline moiety makes the molecule polar and susceptible to hydrogen bonding, which increases its boiling point and can lead to poor peak shape (tailing) and adsorption on the GC column. To overcome this, derivatization is employed. A common strategy is to convert the primary amine into a less polar, more volatile functional group, such as a silylated derivative (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or an acylated derivative.
Once derivatized, the sample is injected into the gas chromatograph. As a volatile material, the derivatized pyridine can be analyzed by GC using a mass spectrometric (MS) detector for identification or a flame ionization detector (FID) for quantification. cdc.gov High-resolution capillary gas chromatography (HRGC) offers significant improvements in resolution and sensitivity, making the choice of stationary phase less critical than with older packed columns. cdc.gov The separation occurs in a capillary column, and the retention time—the time it takes for the analyte to pass through the column—is a characteristic feature used for identification.
The method of pyridine temperature-programmed desorption (TPD) combined with GC/MS has been used to study the acid properties of catalysts, where pyridine is adsorbed and then desorbed by heating. nih.gov This approach highlights how GC can be used to understand the interactions of pyridine-containing molecules. nih.gov For complex samples, techniques like dispersive liquid-liquid microextraction (DLLME) can be coupled with GC to pre-concentrate pyridine derivatives before analysis, with typical GC run times being as short as 4 minutes. nih.gov
Below is an interactive table showing typical GC conditions used for the analysis of related pyridine derivatives.
| Parameter | Typical Value/Condition | Purpose |
| Instrument | Gas Chromatograph with FID or MS detector | Separation and detection of volatile compounds. |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) | Provides high-resolution separation of analytes. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Detector Temp. | 280 °C (FID), 230 °C (MS Transfer Line) | Prevents condensation of analytes and ensures proper detection. |
| Oven Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min | Separates compounds based on their boiling points and column interactions. |
| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |
| Derivatizing Agent | BSTFA (for silylation) or Acetic Anhydride (for acetylation) | Increases volatility and improves peak shape by modifying the polar amino group. |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.
While the specific crystal structure of this compound is not publicly available, analysis of related structures provides insight into its likely solid-state characteristics. For instance, the crystal structure of 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline reveals key structural features that would be expected in the target compound. researchgate.net These include the planarity of the pyridine and aniline rings and the crucial role of hydrogen bonding. In many aniline derivatives, intermolecular hydrogen bonds, particularly involving the amino group, are significant in stabilizing the crystal structure. researchgate.netsci-hub.se
The table below presents representative crystallographic data for a related aniline-pyridine derivative, illustrating the type of information obtained from an X-ray diffraction study.
| Parameter | Example Data for 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline researchgate.net | Information Provided |
| Chemical Formula | C₁₆H₁₄N₄O | The elemental composition of the molecule in the crystal. |
| Molecular Weight | 278.31 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |
| Space Group | P2₁/n | The symmetry elements present within the unit cell. |
| Unit Cell Dimensions | a = 8.5800 Å, b = 20.360 Å, c = 8.0780 Å, β = 98.29° | The size and angles of the repeating unit of the crystal lattice. |
| Volume | 1394.8 ų | The volume of the unit cell. |
| Z (Molecules/Unit Cell) | 4 | The number of molecules contained within one unit cell. |
| Key Interactions | N—H···N hydrogen bonds | Identifies the specific intermolecular forces holding the crystal together. |
Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Behavior
Electrochemical studies, particularly cyclic voltammetry (CV), are essential for characterizing the redox behavior of a molecule by probing its oxidation and reduction potentials. For this compound, CV can elucidate the electron transfer properties associated with its electroactive aniline and pyridine moieties.
The experiment involves applying a linearly cycling potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting plot of current versus potential is called a cyclic voltammogram.
Aniline Moiety Oxidation : The aniline portion of the molecule is expected to undergo oxidation at the working electrode. Aniline and its derivatives typically show an irreversible or quasi-reversible oxidation peak at positive potentials, corresponding to the formation of a radical cation. srce.hrresearchgate.net The exact potential of this peak is sensitive to the pH of the solution and the nature of substituents on the ring. The ether linkage at the meta position would influence the electron density on the aniline ring and thus its oxidation potential.
Pyridine Moiety Reduction : The pyridine ring is an electron-deficient system and can be reduced at negative potentials. This process typically involves the transfer of an electron to form a radical anion. The potential at which this reduction occurs can be influenced by the substituent on the pyridine ring. researchgate.netnih.gov
By scanning the potential, one can observe both the oxidation of the aniline group and the reduction of the pyridine group. The resulting voltammogram for this compound would likely display at least one anodic (oxidation) peak and one cathodic (reduction) peak. The stability of the generated radical ions can be assessed by the reversibility of the peaks on the reverse scan. For instance, studies on copolymers of aniline have shown multiple redox transitions corresponding to different oxidation states of the polymer backbone. mdpi.com
The table below summarizes the expected redox events and the type of data that would be obtained from a cyclic voltammetry experiment on this compound, based on literature for related compounds.
| Redox Event | Expected Potential Range (vs. Ag/AgCl) | Description |
| Aniline Oxidation | +0.6 V to +1.0 V | Oxidation of the amino group on the aniline ring to a radical cation. researchgate.net |
| Pyridine Reduction | -0.5 V to -2.0 V | Reduction of the electron-deficient pyridine ring to a radical anion. researchgate.net |
| Polymerization (potential) | On repeated scans at high concentration | Electropolymerization can occur via the aniline moiety, leading to new redox peaks. |
Applications and Emerging Directions in Research Utilizing 3 2 Pyridin 2 Ylethoxy Aniline
Role as a Key Intermediate and Building Block in Complex Organic Synthesis
The utility of molecules containing the pyridyl-aniline framework is well-established in the field of organic synthesis, where they serve as crucial intermediates for constructing more complex molecular architectures. The aniline (B41778) and pyridine (B92270) groups offer reactive sites for a variety of chemical transformations, enabling their incorporation into diverse heterocyclic systems and other advanced organic structures.
For instance, derivatives of pyridyl-anilines are employed in annulation reactions to create fused heterocyclic compounds. A notable example is the synthesis of 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones, which are formed through the cyclocondensation of N-aryl-N'-pyridyl ureas. nih.gov This process highlights the role of the pyridyl-aniline core as a foundational element for building medicinally relevant scaffolds. nih.gov
Furthermore, the strategic placement of the pyridine and aniline groups can be exploited to direct chemical reactions. The related compound, 2-(pyridin-2-yl)aniline, has been successfully used as a removable directing group to facilitate the copper-mediated C–H amination of benzamide (B126) derivatives. rsc.org This application demonstrates the potential of the pyridyl-aniline moiety to control regioselectivity in transition metal-catalyzed reactions, a key challenge in modern organic synthesis. The flexible ethoxy linker in 3-(2-Pyridin-2-ylethoxy)aniline provides additional conformational possibilities that could be explored for directing group applications in the synthesis of complex natural products and pharmaceutical agents.
| Application | Description | Related Compound Example |
| Heterocycle Synthesis | Serves as a precursor for annulation reactions to form fused heterocyclic systems like quinazolinones. | 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-dione |
| Directing Group | The pyridyl-aniline scaffold can act as a directing group in transition metal-catalyzed C-H functionalization reactions. | 2-(Pyridin-2-yl)aniline |
Development of Ligands for Catalysis and Coordination Chemistry
The presence of two distinct nitrogen atoms in this compound—one on the pyridine ring and one in the amino group—makes it an excellent candidate for the design of bidentate or polydentate ligands for coordination with metal ions. The resulting metal complexes can have significant applications in catalysis and materials science.
The development of chiral ligands is a cornerstone of asymmetric catalysis, which aims to produce enantiomerically pure compounds. The this compound structure can be readily modified to introduce chirality. For example, chiral centers can be installed on the ethoxy bridge or by derivatizing the aniline nitrogen with a chiral auxiliary. Such chiral ligands could then be complexed with transition metals (e.g., rhodium, iridium, palladium) to create catalysts for a variety of enantioselective transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. While specific research on chiral ligands derived from this compound is an emerging area, the principles of ligand design suggest its high potential in this field.
The coordination chemistry of ligands containing pyridyl and other nitrogen-based donor groups is a rich and active area of research. These ligands are known to form stable complexes with a wide variety of metal ions, including lanthanides and transition metals. For example, a lanthanum(III) complex has been synthesized using a ligand that features a pyridinyl-1,2,4-triazole moiety. nih.gov In this complex, the lanthanum atom is coordinated to the nitrogen atoms of the pyridine and triazole rings, as well as to oxygen atoms from other ligands. nih.gov The coordination geometry around the metal center is a distorted icosahedron, showcasing the ability of such ligands to support high coordination numbers. nih.gov
It is anticipated that this compound would exhibit similar coordination behavior, acting as a chelating ligand to form stable five- or six-membered rings with metal ions. The resulting metal complexes could be investigated for their catalytic activity, magnetic properties, or luminescence, opening up possibilities for their use in various technological applications.
Integration into Functional Materials
The unique electronic and structural properties of this compound make it an attractive building block for the creation of functional organic materials. These materials can exhibit interesting electroactive, photoactive, or self-assembly properties.
The aniline moiety within the this compound structure is known to be electroactive and can undergo oxidation to form radical cations or be converted into other functional groups. For instance, primary aromatic amines can be photochemically oxidized to produce azo compounds. researchgate.net This transformation involves the generation of an aminyl radical, which then dimerizes and is subsequently oxidized to the corresponding azobenzene (B91143). researchgate.net Azobenzenes are well-known for their photochromic properties, meaning they can switch between two isomeric forms (cis and trans) upon irradiation with light of specific wavelengths. This photo-switching behavior makes them highly valuable for applications in molecular switches, optical data storage, and light-responsive materials.
| Material Type | Potential Transformation | Resulting Functionality |
| Photoactive Material | Photo-assisted oxidation of the aniline group. | Formation of photoswitchable azobenzene derivatives. |
Supramolecular chemistry involves the design of complex, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The aromatic pyridine and benzene (B151609) rings in this compound are capable of participating in π-π stacking interactions, which can drive the self-assembly of molecules into higher-order structures.
In the crystal structure of a related lanthanum(III) complex, supramolecular layers are formed through a combination of π-stacking interactions between pyridyl and triazole rings and weak intermolecular interactions. nih.gov Similarly, the aniline group can act as a hydrogen bond donor, while the pyridine nitrogen and the ether oxygen can act as hydrogen bond acceptors. This combination of interaction sites suggests that this compound and its derivatives could be designed to self-assemble into well-defined supramolecular architectures, such as liquid crystals, gels, or porous organic frameworks, with potential applications in sensing, separation, and guest encapsulation.
Patent Literature and Future Research Perspectives on Pyridinylethoxyaniline Scaffolds
The pyridinylethoxyaniline scaffold, a key structural motif, is gaining increasing attention in medicinal chemistry due to its potential in the development of novel therapeutic agents. This is evidenced by its emergence in patent literature, highlighting its importance in the design of kinase inhibitors and other targeted therapies. The future of this scaffold lies in its further exploration for various therapeutic targets and the development of derivatives with enhanced potency and selectivity.
Patent Landscape
While patents specifically claiming "this compound" as a standalone entity are not prevalent, the broader pyridinylethoxyaniline scaffold is featured in several patents for drug candidates. These patents often focus on the role of this structural unit as a key building block for inhibitors of critical cellular signaling pathways implicated in diseases like cancer.
One notable area is the development of inhibitors for the Hedgehog signaling pathway, a crucial pathway in embryonic development and tissue homeostasis, which, when aberrantly activated, can drive the growth of various cancers. For instance, a patent for pyridyl inhibitors of Hedgehog signaling includes compounds with a pyridin-2-yl group linked via an ethoxy bridge to a substituted aniline moiety.
Another significant area of patent activity for related structures is in the domain of protein kinase inhibitors. google.com Kinases are a large family of enzymes that play a central role in cell regulation, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. nih.gov The pyridine and pyrimidine (B1678525) cores are recognized as "privileged scaffolds" in the design of kinase inhibitors. nih.gov Consequently, patent literature describes numerous compounds incorporating a pyridinyl group to achieve potent and selective kinase inhibition. For example, patents have been filed for pyrimidine derivatives with substituted phenyl and pyridyl groups for the treatment of tumoral diseases. google.com
The following table summarizes representative patents for compounds containing a pyridinylethoxy or similar scaffold, highlighting the therapeutic targets and the assignee.
| Patent Number | Title | Key Scaffold Feature | Therapeutic Target | Assignee |
| US9278961B2 | Pyridyl inhibitors of hedgehog signalling | Pyridin-2-yl with an ethoxy linker | Hedgehog signaling pathway | Genentech, Inc. |
| US7855211B2 | Protein kinase inhibitors | Substituted pyrimidineamines | p56lck, ZAP-70, Protein Kinase C | Not Specified |
| US5521184A | Pyrimidine derivatives and processes for the preparation thereof | N-phenyl-2-pyrimidine-amine with pyridyl substitution | Protein Tyrosine Kinases (e.g., v-abl, EGF-R-PTK) | Ciba-Geigy Corporation |
Future Research Perspectives
The future research directions for pyridinylethoxyaniline scaffolds are promising and multifaceted, extending beyond their current applications. The inherent structural features of this scaffold, including the hydrogen bond accepting capacity of the pyridine nitrogen and the ether linkage, make it an attractive starting point for the design of new therapeutic agents.
Expansion within Kinase Inhibition: A primary avenue for future research will be the continued exploration of pyridinylethoxyaniline derivatives as kinase inhibitors. google.com With over 500 kinases in the human kinome, many of which are still unexplored as drug targets, there is a vast opportunity to develop novel inhibitors. nih.gov Research will likely focus on designing derivatives that target specific kinases with high selectivity to minimize off-target effects. This will involve the synthesis of libraries of analogs with diverse substitutions on both the pyridine and aniline rings to probe the structure-activity relationships for different kinase targets.
Targeting Novel Pathways: Beyond kinase inhibition, the pyridinylethoxyaniline scaffold holds potential for the development of modulators for other important biological targets. The structural similarity to compounds that inhibit the Hedgehog pathway suggests that this scaffold could be adapted to target other signaling pathways implicated in disease. Future research could involve screening pyridinylethoxyaniline derivatives against a wide range of biological targets to identify new therapeutic opportunities.
Leveraging Privileged Scaffolds: The pyridine and pyrimidine moieties are considered privileged structures in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govglobalresearchonline.net Future research will likely continue to leverage the favorable properties of these heterocycles within the pyridinylethoxyaniline framework. This includes their role in enhancing drug-like properties such as solubility and metabolic stability.
Focus on Structure-Activity Relationship (SAR) Studies: A deeper understanding of the structure-activity relationships of pyridinylethoxyaniline derivatives is crucial for the rational design of more effective drugs. Future studies will likely employ computational modeling and extensive synthetic efforts to elucidate how different structural modifications influence biological activity and pharmacokinetic properties. This will enable the design of next-generation compounds with optimized efficacy and safety profiles.
Q & A
Q. What are the recommended synthetic routes for 3-(2-Pyridin-2-ylethoxy)aniline in academic research?
A common method involves a substitution reaction between 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol under alkaline conditions, followed by reduction using iron powder in acidic media to yield the aniline derivative. Post-reduction, purification via column chromatography or recrystallization ensures high purity. Key parameters include maintaining anhydrous conditions during substitution and optimizing pH for efficient reduction .
Q. How should researchers characterize the structural integrity of this compound?
Characterization typically employs:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments.
- Mass spectrometry (ESI-TOF) for molecular weight validation.
- X-ray crystallography (using SHELX programs ) to resolve crystal structures if single crystals are obtainable.
- HPLC for purity assessment (>95% purity is standard for research-grade material).
Q. What safety protocols are critical when handling this compound?
- Use fume hoods to avoid inhalation of vapors (common with aromatic amines).
- Wear nitrile gloves and lab coats to prevent skin contact.
- Store in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
Optimization strategies include:
- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance substitution efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution kinetics.
- Temperature control : Gradual heating (60–80°C) prevents side reactions like pyridine ring decomposition.
- Post-reduction quenching : Neutralizing acidic byproducts with NaHCO₃ minimizes product degradation .
Q. What mechanistic insights are critical for understanding the formation of this compound?
The reaction proceeds via:
- Nucleophilic aromatic substitution : The pyridinemethanol oxygen attacks the electron-deficient aromatic ring at the para-fluoro position.
- Reductive amination : Iron powder reduces the nitro group to an amine under acidic conditions. Mechanistic studies using isotopic labeling (²H/¹⁵N) or computational modeling (DFT) can validate intermediates .
Q. How should researchers resolve contradictions in biological activity data for derivatives of this compound?
- Dose-response assays : Replicate studies across multiple cell lines to confirm IC₅₀ consistency.
- Structural analogs : Compare activity of derivatives with varied substituents (e.g., fluoro, methoxy) to identify pharmacophores.
- Data normalization : Use standardized controls (e.g., cisplatin for cytotoxicity) to mitigate assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
